REACTION_SMILES
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[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:34][OH:35].[CH3:40][N:41]([CH3:42])[C:43](=[O:44])[CH3:45].[CH3:46][c:47]1[cH:48][cH:49][cH:50][cH:51][cH:52]1.[CH:36]([Cl:37])([Cl:38])[Cl:39].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][N:7]([c:8]2[cH:9][cH:10][c:11]([C:12]#[N:13])[cH:14][cH:15]2)[n:16]2[cH:17][n:18][n:19][cH:20]2)[cH:21][cH:22]1.[S:23]([NH2:24])(=[O:25])(=[O:26])[Cl:27]>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH2:6][N:7]([c:8]2[cH:9][cH:10][c:11]([C:12]#[N:13])[cH:14][cH:15]2)[n:16]2[cH:17][n:18][n:19][cH:20]2)[cH:21][cH:22]1)[S:23]([NH2:24])(=[O:25])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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N#Cc1ccc(N(Cc2ccc(O)cc2)n2cnnc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N#Cc1ccc(N(Cc2ccc(O)cc2)n2cnnc2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NS(=O)(=O)Cl
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Name
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|
Type
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product
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Smiles
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N#Cc1ccc(N(Cc2ccc(OS(N)(=O)=O)cc2)n2cnnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |